(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by three key structural motifs:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with bioactivity in natural and synthetic compounds, such as anticonvulsants (e.g., ilepcimide derivatives) .
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine: A piperidine ring substituted at the 4-position with a 3-methyl-1,2,4-oxadiazole heterocycle. Oxadiazoles are known for their metabolic stability and role in enzyme inhibition (e.g., MAGL inhibitors) .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-19-18(25-20-12)14-6-8-21(9-7-14)17(22)5-3-13-2-4-15-16(10-13)24-11-23-15/h2-5,10,14H,6-9,11H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXNRIYKQOUFFC-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative featuring a complex structure that combines a benzo[d][1,3]dioxole moiety with a piperidine and an oxadiazole ring. This unique combination suggests potential biological activities worth exploring.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 344.38 g/mol. The presence of multiple functional groups in its structure indicates possible interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The activity is often attributed to the hydrophobic nature of the benzodioxole group, enhancing membrane permeability and interaction with microbial targets .
Anticancer Activity
Research has indicated that similar compounds can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of cell cycle progression. For example, derivatives related to the benzo[d][1,3]dioxole framework have been linked to enhanced cytotoxicity against several cancer cell lines .
Anti-inflammatory Effects
Compounds with the benzo[d][1,3]dioxole moiety have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Such activities suggest a potential therapeutic role in treating inflammatory diseases .
Study 1: Antimicrobial Evaluation
In a recent study evaluating various benzodioxole derivatives for antimicrobial activity, it was found that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, a derivative similar to this compound showed an MIC of 15 µg/mL against Staphylococcus aureus .
Study 2: Anticancer Activity Assessment
A study conducted on a series of compounds derived from benzodioxole indicated that one particular derivative led to a significant reduction in cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be 20 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. The benzo[d][1,3]dioxole moiety has been associated with various biological activities including cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models, showcasing promising results in the modulation of cancer cell proliferation and apoptosis mechanisms .
Neuroprotective Effects
The piperidine derivative component of the compound suggests potential neuroprotective effects. Compounds that incorporate piperidine rings have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. Preliminary studies indicate that this compound may enhance neuronal survival and function by modulating neuroprotective pathways .
Pharmacological Applications
Antimicrobial Properties
The oxadiazole ring present in the compound has been linked to antimicrobial activity. Recent studies have shown that oxadiazole derivatives can exhibit broad-spectrum antibacterial and antifungal properties. The incorporation of the oxadiazole moiety into the structure of this compound enhances its potential as an antimicrobial agent against resistant strains of bacteria .
Anti-inflammatory Effects
In addition to its antimicrobial properties, research suggests that this compound may possess anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This application is particularly relevant in treating conditions such as arthritis and inflammatory bowel disease .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the piperidine or oxadiazole moieties can significantly affect biological activity and selectivity towards specific targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuroprotection | Showed increased neuronal cell survival rates under oxidative stress conditions compared to controls. |
| Study C | Antimicrobial Effects | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone (Chalcone System)
The conjugated enone system enables characteristic chalcone reactions:
Transformations Involving the Benzo[d] dioxole Ring
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidative Opening | Ozone or RuO in acidic media | Catechol derivatives | Requires rigorous temperature control (−10°C to 0°C) to prevent overoxidation. |
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation, though steric effects from the adjacent oxadiazole modulate reactivity:
1,2,4-Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazole participates in ring-opening and nucleophilic substitution:
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily via cleavage of the oxadiazole ring. Photolysis under UV light (254 nm) induces E/Z isomerization of the chalcone system, confirmed by -NMR coupling constants .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, enabling comparative analysis of their pharmacological profiles:
Table 1: Key Structural and Bioactive Comparisons
Key Findings from Comparative Analysis
Role of Heterocycles: The oxadiazole in the target compound (vs. triazole in JJKK-048) may enhance metabolic stability and selectivity for serine hydrolases like MAGL, as triazoles in JJKK-048 showed high in vivo potency . Piperidine vs.
Bioactivity Trends: Benzo[d][1,3]dioxol-containing compounds (e.g., JJKK-048, ) frequently demonstrate neurological activity (e.g., anticonvulsant, analgesic) due to interactions with lipid-metabolizing enzymes or neurotransmitter systems .
Therapeutic Potential: The 3-methyl-1,2,4-oxadiazole substituent in the target compound aligns with antimycobacterial benzo[h]chromene derivatives (), suggesting possible utility against resistant infections . Compared to JJKK-048, the absence of a triazole in the target compound may reduce off-target effects, as triazoles can interact with diverse enzymes (e.g., cytochrome P450) .
Q & A
Q. Q1. What are the optimized synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one?
Methodological Answer: Synthesis involves multi-step protocols, including:
- Piperidine functionalization: The 3-methyl-1,2,4-oxadiazole moiety is introduced via cyclization of amidoximes with acyl chlorides under reflux (e.g., using DMF as a solvent at 80–100°C) .
- Cinnamoyl coupling: The (E)-configured α,β-unsaturated ketone is formed via a Claisen-Schmidt condensation between a benzodioxole-substituted aldehyde and the oxadiazole-piperidine intermediate. Catalytic base (e.g., NaOH) and ethanol as solvent are critical for stereoselectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. Q2. How can analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) in -NMR .
- HPLC-MS: Monitor purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 385.2 for CHNO) .
- X-ray crystallography: Resolve stereochemical ambiguities by analyzing crystal packing and dihedral angles .
Q. Q3. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Solubility optimization: Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. Q4. How does the 3-methyl-1,2,4-oxadiazole substituent influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic stability: Conduct microsomal assays (human liver microsomes) to assess oxidation rates. The oxadiazole ring resists hydrolysis but may undergo CYP450-mediated demethylation .
- Permeability: Use Caco-2 cell monolayers to measure apparent permeability (P) and efflux ratios (P-gp substrate potential) .
- LogP determination: Employ shake-flask methods with octanol/water partitioning; expected LogP ~2.5 due to lipophilic benzodioxole and oxadiazole groups .
Q. Q5. What strategies mitigate instability of the α,β-unsaturated ketone during storage?
Methodological Answer:
- Light and temperature control: Store at –20°C under argon to prevent photoisomerization (E→Z) or Michael addition reactions .
- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. Q6. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Docking simulations: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on hydrogen bonding with the oxadiazole nitrogen and π-π stacking with the benzodioxole ring .
- MD simulations: Run 100 ns trajectories in GROMACS to assess binding stability and conformational flexibility of the piperidine-oxadiazole moiety .
- QSAR analysis: Derive predictive models using descriptors like polar surface area (PSA) and molar refractivity .
Q. Q7. How to resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Assay validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Buffer optimization: Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as activity may vary in Tris vs. HEPES buffers .
- Negative controls: Include known inhibitors (e.g., staurosporine for kinases) to calibrate signal-to-noise ratios .
Experimental Design Challenges
Q. Q8. What are common pitfalls in scaling up synthesis from milligrams to grams?
Methodological Answer:
- Exothermic reactions: Use jacketed reactors with controlled cooling during oxadiazole cyclization to prevent runaway reactions .
- Byproduct formation: Monitor intermediates via TLC and optimize recrystallization solvents (e.g., ethyl acetate/hexane vs. methanol) for higher yields .
- Catalyst poisoning: Pre-treat reagents with molecular sieves to remove trace water, which deactivates acid catalysts in condensation steps .
Q. Q9. How to design SAR studies for derivatives with enhanced potency?
Methodological Answer:
- Substituent variation: Synthesize analogs with halogenated benzodioxoles (e.g., 5-Cl or 5-F) to assess electronic effects on binding .
- Scaffold hopping: Replace the oxadiazole with 1,2,3-triazole or isoxazole rings to evaluate ring size and polarity impacts .
- In vitro-in vivo correlation (IVIVC): Prioritize derivatives with balanced solubility (≥50 µM in PBS) and microsomal stability (t > 30 min) .
Q. Q10. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE requirements: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. The compound may irritate mucous membranes .
- Waste disposal: Neutralize acidic/basic byproducts before disposal and incinerate organic waste at >800°C .
- First aid: For accidental ingestion, administer activated charcoal (1 g/kg) and seek immediate medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
